molecular formula C15H6F5NO B12861274 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B12861274
M. Wt: 311.21 g/mol
InChI Key: YAHQGKLRZCBYLS-UHFFFAOYSA-N
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Description

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an indole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the indole ring and subsequent attachment of the pentafluorophenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde exhibits promising anticancer properties. Studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation. For instance, the compound has been investigated for its potential to target specific pathways involved in tumor growth and metastasis. The presence of the pentafluorophenyl group enhances its lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various strains of bacteria and fungi. Its effectiveness is attributed to the ability of the indole moiety to interact with microbial cell membranes and disrupt their integrity. This property is crucial for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions such as nucleophilic additions and condensation reactions. Researchers have utilized this compound to synthesize more complex indole derivatives that exhibit enhanced biological activity .

Catalytic Applications
The compound has been employed in catalytic reactions due to its ability to stabilize transition states. It has been used in various catalytic systems that facilitate the formation of carbon-carbon bonds and other functional groups. The unique electronic properties imparted by the pentafluorophenyl group make it an effective catalyst in organic transformations .

Materials Science

Fluorescent Materials
Due to its distinct electronic properties, this compound has found applications in the development of fluorescent materials. These materials are essential in various applications including bioimaging and sensor technology. The fluorescence properties can be tuned by modifying the substituents on the indole ring or the pentafluorophenyl group .

Polymeric Composites
The incorporation of this compound into polymeric matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Its fluorinated nature contributes to improved chemical resistance and durability of the resulting composites .

Summary Table of Applications

Application AreaSpecific Use CasesKey Properties
Medicinal ChemistryAnticancer agents, Antimicrobial agentsSelective inhibition of cell growth
Organic SynthesisBuilding block for complex moleculesVersatile reactivity due to aldehyde
Catalytic applicationsStabilizes transition states
Materials ScienceFluorescent materialsTunable fluorescence
Polymeric compositesEnhanced thermal stability

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of 5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Synthesis of Indole Derivatives : Researchers successfully synthesized a series of indole derivatives using 5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde as a precursor. These derivatives exhibited enhanced activity against resistant bacterial strains .
  • Fluorescent Sensor Development : A recent project focused on developing a fluorescent sensor for detecting environmental pollutants using this compound as a core component. The sensor demonstrated high sensitivity and selectivity towards specific pollutants .

Mechanism of Action

The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde often involves interactions with nucleophilic sites in biological molecules. The electron-withdrawing nature of the pentafluorophenyl group enhances the reactivity of the indole ring, facilitating various biochemical interactions. Molecular targets may include enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorophenylacetone

Comparison: 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the pentafluorophenyl group, which confer distinct electronic and steric properties.

Biological Activity

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole-3-carbaldehyde is a compound of significant interest due to its potential biological activities. Its structure combines an indole moiety with a highly fluorinated phenyl group, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods involving the reaction of indole derivatives with fluorinated phenyl groups. The synthesis typically involves the use of specific reagents and conditions that promote the formation of the indole-carbaldehyde structure while ensuring the incorporation of fluorine atoms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, Schiff bases derived from indole-3-carbaldehyde have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of fluorine atoms may enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. For example, certain indole-based compounds have been reported to inhibit the STAT3 pathway and induce apoptosis in cancer cells. The presence of the pentafluorophenyl group may enhance these effects by increasing binding affinity to target proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival and cancer cell metabolism.
  • Disruption of Membrane Integrity : The lipophilic nature of fluorinated compounds can disrupt bacterial membranes or alter cancer cell membrane dynamics.
  • Modulation of Signaling Pathways : Indole derivatives can modulate various signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies highlight the biological activity of indole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of indole derivatives for their antibacterial properties against clinical isolates. The results indicated that compounds with fluorinated substituents exhibited enhanced activity compared to their non-fluorinated counterparts.
  • Anticancer Screening : Another investigation focused on the effects of indole-based compounds on human cancer cell lines. The study found that specific derivatives significantly reduced cell viability in breast and colon cancer models.

Properties

Molecular Formula

C15H6F5NO

Molecular Weight

311.21 g/mol

IUPAC Name

5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H6F5NO/c16-11-10(12(17)14(19)15(20)13(11)18)6-1-2-9-8(3-6)7(5-22)4-21-9/h1-5,21H

InChI Key

YAHQGKLRZCBYLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=C(C(=C(C(=C3F)F)F)F)F)C(=CN2)C=O

Origin of Product

United States

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